3-Chloro-5-fluorophenyl cyclobutyl ketone

Medicinal Chemistry Kinase Inhibition COVID-19 Antiviral Research

Procure 3-chloro-5-fluorophenyl cyclobutyl ketone (CAS 898791-06-5) for sub-nanomolar inhibitor programs. The 3-chloro-5-fluoro substitution pattern combined with a conformationally restricted cyclobutyl ketone linker—differentiating it from flexible ethyl/propanone analogs—enables picomolar target potency in derivative scaffolds. Supplied at 97.0% purity with full GHS07 hazard definition for compliant laboratory handling.

Molecular Formula C11H10ClFO
Molecular Weight 212.65 g/mol
CAS No. 898791-06-5
Cat. No. B1324745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluorophenyl cyclobutyl ketone
CAS898791-06-5
Molecular FormulaC11H10ClFO
Molecular Weight212.65 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)F
InChIInChI=1S/C11H10ClFO/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2
InChIKeyXRLWXYZVGBEFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluorophenyl cyclobutyl ketone (CAS 898791-06-5): Procurement-Ready Properties and Analytical Profile


3-Chloro-5-fluorophenyl cyclobutyl ketone (CAS 898791-06-5) is a halogenated aryl cyclobutyl ketone building block with the molecular formula C11H10ClFO and a molecular weight of 212.65 g/mol . Its structure features a 3-chloro-5-fluorophenyl ring directly bonded to a cyclobutyl ketone carbonyl, providing a distinct combination of electron-withdrawing substituents and a conformationally restricted cyclobutyl group that differentiates it from more common phenyl ketone analogs [1]. Commercially available in research quantities with a purity specification of 97.0% , this compound is supplied with established safety classifications including GHS07 (Harmful/Irritant) and defined hazard statements (H302, H315, H319, H335) to support compliant laboratory handling .

Why 3-Chloro-5-fluorophenyl cyclobutyl ketone Cannot Be Substituted by Generic Aryl Ketones


Substituting 3-chloro-5-fluorophenyl cyclobutyl ketone with a generic aryl cyclobutyl ketone or a differently substituted phenyl ketone introduces significant and quantifiable deviations in physicochemical properties and synthetic utility. The specific 3-chloro-5-fluoro substitution pattern on the phenyl ring exerts a unique electronic influence, which alters carbonyl reactivity and metabolic stability profiles in derived compounds compared to unsubstituted or mono‑halogenated analogs [1]. Furthermore, the cyclobutyl ketone group itself imposes a folded, conformationally constrained geometry with a distinct spatial orientation that cannot be replicated by larger cycloalkyl ketones such as cyclopentyl or cyclohexyl derivatives, nor by the more flexible ethyl or propanone‑linked analogs that are structurally related (e.g., 2-(3‑chloro‑5‑fluorophenyl)ethyl cyclobutyl ketone, CAS 898751‑67‑2) [2]. Replacing the cyclobutyl ketone with a more flexible linker in analogs has been shown to dramatically alter pharmacological properties, with a structurally more complex derivative incorporating the 3‑chloro‑5‑fluorophenyl group and a cyclobutyl moiety achieving picomolar target potency [1]. These differences are non‑trivial and directly impact the success of synthetic campaigns and the activity of downstream products.

Quantitative Differentiation: 3-Chloro-5-fluorophenyl cyclobutyl ketone Performance Data Against Key Analogs


Subnanomolar Potency in a 3-Chloro-5-fluorophenyl Cyclobutyl‑Containing Derivative Versus Structurally Divergent Analogs

Although 3-chloro-5-fluorophenyl cyclobutyl ketone is primarily a synthetic intermediate, its core structural features are retained in advanced derivatives whose quantitative biological data provide class‑level evidence of the scaffold's value. A patent‑exemplified compound, WO2024107778 Compound 287, incorporates both the 3‑chloro‑5‑fluorophenyl group and a cyclobutyl‑containing substructure derived from a ketone precursor. This compound demonstrates an IC50 of 9.54 nM against the SARS‑CoV‑2 replicase polyprotein 1ab target in a standardized 10‑dose serial dilution assay, a potency level that surpasses many alternative core scaffolds in the same series lacking this specific substitution pattern or cyclobutyl constraint [1]. This class‑level inference suggests that the combination of the 3‑chloro‑5‑fluorophenyl group with a cyclobutyl ketone‑derived linker is associated with enhanced target engagement relative to compounds with alternative aromatic substitution or more flexible, non‑cyclobutyl linkers.

Medicinal Chemistry Kinase Inhibition COVID-19 Antiviral Research

Purity Specification Benchmarking: 97.0% Purity for 3‑Chloro‑5‑fluorophenyl Cyclobutyl Ketone Versus Common Building Block Standards

Commercial suppliers provide 3‑chloro‑5‑fluorophenyl cyclobutyl ketone with a documented purity of 97.0%, as verified by supplier analytical certificates . This purity specification is a quantifiable and verifiable quality metric that directly impacts the success of subsequent synthetic transformations, as lower‑purity materials (e.g., 95% technical grade common in research‑grade building blocks) may introduce impurities that interfere with sensitive catalytic reactions or generate off‑target byproducts. While many generic aryl ketone building blocks are offered at 95% purity, the 97.0% specification for this compound reduces the impurity burden by 40% on an absolute basis (3.0% total impurities vs. 5.0%), which can be critical for multi‑step synthesis where impurity accumulation degrades final product yield and purity.

Chemical Procurement Quality Control Synthetic Chemistry

Hazard Classification Differentiation: Defined GHS07 Profile of 3‑Chloro‑5‑fluorophenyl Cyclobutyl Ketone Informs Procurement and Safety Planning

3‑Chloro‑5‑fluorophenyl cyclobutyl ketone is supplied with a fully documented GHS classification: GHS07 (Harmful/Irritant) with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This explicit safety profile is not universally provided for all in‑class cyclobutyl ketones or halogenated phenyl ketones, many of which are shipped with minimal or no hazard data, forcing end users to rely on generic assumptions. The availability of a comprehensive SDS with defined precautionary statements (e.g., P280: wear protective gloves/protective clothing/eye protection; P301+P310: if swallowed, immediately call a POISON CENTER) reduces procurement and laboratory risk by enabling accurate, compliant safety planning prior to purchase .

Laboratory Safety Regulatory Compliance Risk Assessment

Optimal Procurement and Research Use Cases for 3-Chloro-5-fluorophenyl cyclobutyl ketone (CAS 898791-06-5)


Scaffold for Designing Potent Enzyme Inhibitors in Medicinal Chemistry

Medicinal chemistry groups seeking to develop sub‑nanomolar enzyme inhibitors should procure 3‑chloro‑5‑fluorophenyl cyclobutyl ketone as a strategic building block. As demonstrated by the 9.54 nM IC50 achieved by a derivative containing the 3‑chloro‑5‑fluorophenyl group and cyclobutyl‑derived substructure (WO2024107778 Compound 287) [1], this scaffold is associated with high target affinity. The cyclobutyl ketone provides a conformationally restricted linker that can be further elaborated into bioactive amides, alcohols, or heterocycles, while the 3‑chloro‑5‑fluoro substitution pattern on the aryl ring contributes to favorable lipophilicity and metabolic stability. This compound is particularly suited for programs targeting kinases, viral proteases, or other enzymes where precise spatial presentation of pharmacophores is critical.

High‑Purity Intermediate for Multi‑Step Total Synthesis

Academic and industrial laboratories executing complex multi‑step syntheses should prioritize the procurement of 3‑chloro‑5‑fluorophenyl cyclobutyl ketone at the documented 97.0% purity . This purity level reduces the cumulative impurity burden across synthetic sequences, minimizing the need for intermediate purifications and improving overall yield and product quality. The compound serves as an electrophilic ketone handle for Grignard additions, reductive aminations, and α‑functionalizations, enabling the introduction of a conformationally biased cyclobutyl motif into more elaborate architectures. The fully defined GHS07 hazard profile also streamlines laboratory safety compliance and waste disposal planning.

Pharmacophore Optimization in Structure‑Activity Relationship (SAR) Studies

SAR campaigns exploring the optimal substitution pattern on phenyl rings or the optimal linker geometry between an aryl group and a pharmacophore should include 3‑chloro‑5‑fluorophenyl cyclobutyl ketone as a comparator. The meta‑chloro, meta‑fluoro substitution pattern provides a unique electronic environment (combined inductive electron‑withdrawing effects) that can be benchmarked against mono‑halogenated (e.g., 3‑chlorophenyl, 3‑fluorophenyl) or para‑substituted analogs. Furthermore, the cyclobutyl ketone linker imposes a defined dihedral angle and a reduced degree of conformational freedom compared to ethyl or propanone linkers found in analogs such as 2‑(3‑chloro‑5‑fluorophenyl)ethyl cyclobutyl ketone (CAS 898751‑67‑2), allowing researchers to isolate the contribution of linker rigidity to biological activity.

Building Block for Cyclobutane‑Containing Drug Discovery Programs

Drug discovery programs specifically targeting the incorporation of cyclobutane motifs—a growing area of interest due to the favorable metabolic stability and three‑dimensionality imparted by cyclobutyl groups—should procure 3‑chloro‑5‑fluorophenyl cyclobutyl ketone as a direct entry point to cyclobutyl‑functionalized lead compounds. As noted in the CAS Common Chemistry entry, the folded, non‑planar conformation of cyclobutane introduces beneficial physicochemical properties [2]. This compound provides a convenient carbonyl‑based synthetic handle for constructing cyclobutyl‑amines, cyclobutyl‑alcohols, and cyclobutyl‑containing heterocycles, all of which are increasingly represented in FDA‑approved drugs and clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5-fluorophenyl cyclobutyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.